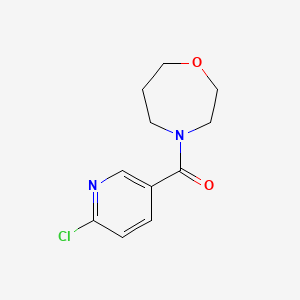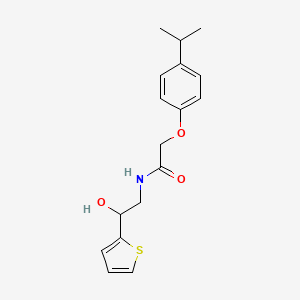
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-isopropylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-isopropylphenoxy)acetamide is not directly reported in the provided papers. However, similar compounds have been synthesized through various methods. For instance, a related heterocyclic amide derivative was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . Another compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, was synthesized by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU . These methods suggest that the synthesis of the compound would likely involve similar acylation reactions and the use of activating agents.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques and X-ray crystallography. For example, the crystal packing of a similar compound was stabilized by C–H···N and N–H···N hydrogen bonds . Another compound crystallized in the orthorhombic crystal system and exhibited intermolecular N–H···O hydrogen bonds, as well as two intramolecular interactions . These studies indicate that hydrogen bonding plays a significant role in the molecular structure and stability of these compounds.
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been explored to some extent. For instance, the transsilylation of N-(2-(trimethylsilyloxy)phenyl)acetamide led to the formation of a new compound with a benzoxazasiline structure . The reactivity of these compounds under different conditions could provide insights into the potential reactions of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-isopropylphenoxy)acetamide.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been investigated through various analyses. The Hirshfeld surface analysis revealed the contributions of different intermolecular interactions to the crystal structure . The electronic behavior of intramolecular hydrogen bonds was established by NBO studies . These analyses contribute to understanding the physical and chemical properties, such as solubility, stability, and reactivity, of similar compounds.
Biological Evaluation and Anticancer Activity
Some of the related compounds have been evaluated for their biological activities. For instance, one compound exhibited moderate antioxidant activity and significant antimicrobial properties against both bacterial strains and yeasts . Another compound's anticancer activity was confirmed by in silico modeling, targeting the VEGFr receptor . These studies suggest that N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-isopropylphenoxy)acetamide could also possess biological activities worth investigating.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis and Molecular Docking Analysis of Anticancer Drug : A compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, was synthesized and its structure elucidated by various spectroscopic techniques. Its anticancer activity was explored through in silico modeling targeting the VEGFr receptor, demonstrating potential therapeutic applications (Gopal Sharma et al., 2018).
- Chemoselective Acetylation for Antimalarial Drugs : Research on N-(2-Hydroxyphenyl)acetamide as an intermediate in the natural synthesis of antimalarial drugs highlighted chemoselective monoacetylation processes, offering insights into synthetic pathways for drug development (Deepali B Magadum & G. Yadav, 2018).
- Initial Metabolism in Herbicide Tolerance : The metabolism of acetochlor, a chloroacetamide herbicide, in tolerant and susceptible plants, reveals insights into detoxification mechanisms and selective phytotoxicity, providing a foundation for developing safer agrochemicals (E. J. Breaux, 1987).
Applications in Material Science and Chemistry
- Photoinitiator for PMMA Hybrid Networks : The synthesis of a thioxanthone-attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiator and its use in the preparation of PMMA hybrid networks in air atmosphere showcases an application in material science, enhancing thermal stability and robustness of the materials (Gonul S. Batibay et al., 2020).
- Coordination Complexes and Antioxidant Activity : A study on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives investigated the effect of hydrogen bonding on the self-assembly process and their significant antioxidant activity, indicating potential for pharmaceutical or material science applications (K. Chkirate et al., 2019).
Eigenschaften
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylethyl)-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-12(2)13-5-7-14(8-6-13)21-11-17(20)18-10-15(19)16-4-3-9-22-16/h3-9,12,15,19H,10-11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYGETNHKYEVBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-isopropylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d]thiazol-6-yl(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2505220.png)


![N-(2-ethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2505224.png)
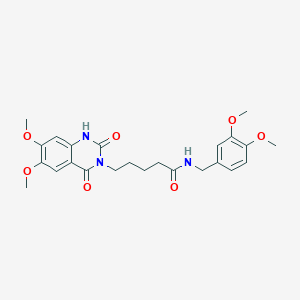
![N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)butanamide](/img/structure/B2505229.png)
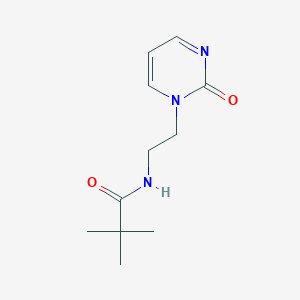
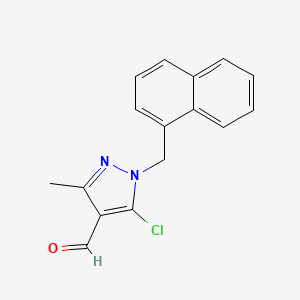
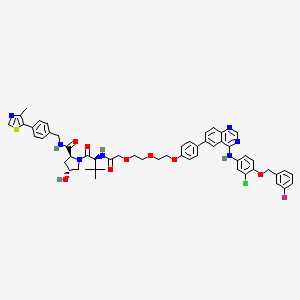
![1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-3-ol](/img/structure/B2505236.png)
![N-[4-(butan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B2505237.png)
![[1,2]Thiazolo[5,4-c]pyridine-3-carbonitrile](/img/structure/B2505240.png)
![ethyl 2-[2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2505241.png)
